molecular formula C18H18ClN7O B12175011 N~3~-(2-chloro-9H-purin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]-beta-alaninamide

N~3~-(2-chloro-9H-purin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]-beta-alaninamide

Cat. No.: B12175011
M. Wt: 383.8 g/mol
InChI Key: NRJKMMITTZNTIX-UHFFFAOYSA-N
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Description

N~3~-(2-chloro-9H-purin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]-beta-alaninamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring substituted with a chlorine atom and an indole moiety linked through an ethyl chain to a beta-alaninamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-chloro-9H-purin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]-beta-alaninamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate precursors such as formamide and cyanamide.

    Indole Attachment: The indole moiety is introduced via a nucleophilic substitution reaction, where the indole is reacted with an appropriate alkylating agent to form the desired ethyl linkage.

    Beta-Alaninamide Formation: The final step involves the coupling of the ethyl-indole intermediate with beta-alanine under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-chloro-9H-purin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]-beta-alaninamide undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions, particularly at the purine ring, using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in a polar solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of N-substituted purine derivatives.

Scientific Research Applications

N~3~-(2-chloro-9H-purin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]-beta-alaninamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N3-(2-chloro-9H-purin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]-beta-alaninamide involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes involved in nucleotide metabolism, thereby modulating their activity. The indole moiety may also interact with various protein targets, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N~3~-(2-chloro-9H-purin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]-beta-alaninamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of N3-(2-chloro-9H-purin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]-beta-alaninamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the purine and indole moieties, along with the beta-alaninamide linkage, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H18ClN7O

Molecular Weight

383.8 g/mol

IUPAC Name

3-[(2-chloro-7H-purin-6-yl)amino]-N-(2-indol-1-ylethyl)propanamide

InChI

InChI=1S/C18H18ClN7O/c19-18-24-16(15-17(25-18)23-11-22-15)21-7-5-14(27)20-8-10-26-9-6-12-3-1-2-4-13(12)26/h1-4,6,9,11H,5,7-8,10H2,(H,20,27)(H2,21,22,23,24,25)

InChI Key

NRJKMMITTZNTIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)CCNC3=NC(=NC4=C3NC=N4)Cl

Origin of Product

United States

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